Thalidomide-O-COOH
Overview
Description
E3 ligase Ligand 3 is a compound that plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of most proteins in eukaryotic cells. E3 ligases are enzymes that facilitate the transfer of ubiquitin from an E2 enzyme to a substrate protein, marking it for degradation by the proteasome . E3 ligase Ligand 3 is specifically designed to bind to E3 ligases, thereby influencing the ubiquitination process and regulating protein levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product . Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity .
Industrial Production Methods: Industrial production of E3 ligase Ligand 3 may involve large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound with high consistency and quality . Quality control measures, including chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: E3 ligase Ligand 3 can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to create derivatives with different functionalities .
Common Reagents and Conditions: Common reagents used in the reactions involving E3 ligase Ligand 3 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of E3 ligase Ligand 3 depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
E3 ligase Ligand 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a tool to study the ubiquitination process and to develop new methods for protein degradation . In biology, it helps researchers understand the regulation of protein levels and the role of ubiquitination in cellular processes . In medicine, E3 ligase Ligand 3 is being explored as a potential therapeutic agent for diseases such as cancer, where dysregulation of protein degradation is a common feature . In industry, it is used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade disease-causing proteins .
Mechanism of Action
E3 ligase Ligand 3 exerts its effects by binding to E3 ligases and facilitating the transfer of ubiquitin to substrate proteins . This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein . The ubiquitinated substrate is then recognized and degraded by the proteasome, leading to a decrease in its cellular levels . The molecular targets of E3 ligase Ligand 3 include various E3 ligases that are involved in different cellular pathways, such as cell cycle regulation, DNA repair, and signal transduction .
Comparison with Similar Compounds
E3 ligase Ligand 3 can be compared with other similar compounds, such as cereblon and von Hippel–Lindau ligands . While all these compounds target E3 ligases, E3 ligase Ligand 3 is unique in its binding affinity and specificity for certain E3 ligases . This uniqueness allows it to be used in specific applications where other ligands may not be effective . Similar compounds include cereblon, von Hippel–Lindau, and MDM2 ligands .
Properties
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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